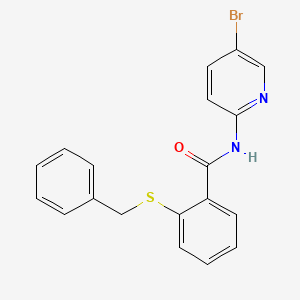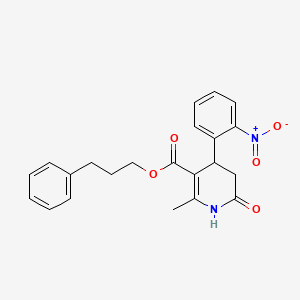![molecular formula C23H18N2O B5918132 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. The compound has also been shown to inhibit the activity of specific enzymes involved in the biosynthesis of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole in lab experiments is its diverse biological activities. The compound can be used to study various biological processes such as cell proliferation, apoptosis, and inflammation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole. One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the identification of new biological activities of the compound, which can lead to the development of new drugs for the treatment of various diseases. Furthermore, the compound can be used as a lead compound for the development of new analogs with improved biological activities.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its diverse biological activities. The compound has been synthesized using various methods and has shown promising results in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to develop new analogs with improved biological activities.
Métodos De Síntesis
The synthesis of 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole has been reported in several research articles. One of the most commonly used methods involves the condensation of 2-aminobenzylamine with isatin in the presence of acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain this compound.
Aplicaciones Científicas De Investigación
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(5-benzylindolo[3,2-b]indol-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-16(26)25-21-14-8-6-12-19(21)22-23(25)18-11-5-7-13-20(18)24(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHHHRLEXDKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




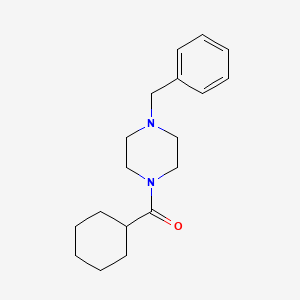
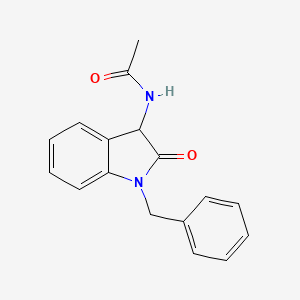
![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)
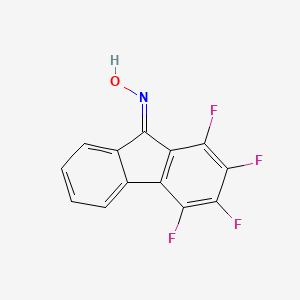

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
